molecular formula C13H20N2O2 B2747874 1-(2,3-Dimethoxybenzyl)piperazine CAS No. 158776-75-1

1-(2,3-Dimethoxybenzyl)piperazine

Cat. No. B2747874
CAS RN: 158776-75-1
M. Wt: 236.315
InChI Key: RHKQXCFGQFIGNO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)piperazine is a chemical compound with the molecular formula C13H20N2O2 . It has an average mass of 236.310 Da and a mono-isotopic mass of 236.152481 Da . It is used as a building block in the synthesis of various derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dimethoxybenzyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .


Physical And Chemical Properties Analysis

1-(2,3-Dimethoxybenzyl)piperazine has a molecular formula of C13H20N2O2 . It has an average mass of 236.310 Da and a mono-isotopic mass of 236.152481 Da .

Safety and Hazards

Safety data sheets indicate that piperazine compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . They should be handled with care, using personal protective equipment as required .

Future Directions

Piperazine derivatives, including 1-(2,3-Dimethoxybenzyl)piperazine, continue to be a topic of interest in medicinal chemistry due to their wide range of biological and pharmaceutical activity . Future research may focus on developing new synthetic methodologies and exploring their potential therapeutic applications .

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQXCFGQFIGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,3-Dimethoxybenzyl)piperazine

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